molecular formula C13H21N B13000509 1-(2,4-Dimethylphenyl)pentylamine

1-(2,4-Dimethylphenyl)pentylamine

Cat. No.: B13000509
M. Wt: 191.31 g/mol
InChI Key: NRYAWKHWJAFSAV-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)pentan-1-amine is an organic compound with the molecular formula C13H21N It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and an amine group attached to a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)pentan-1-amine typically involves the reaction of 2,4-dimethylbenzyl chloride with pentylamine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(2,4-Dimethylphenyl)pentan-1-amine can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)pentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenyl)pentan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)pentan-1-amine can be compared with other similar compounds, such as:

    1-(2,4-Dimethylphenyl)butan-1-amine: Similar structure but with a shorter carbon chain.

    1-(2,4-Dimethylphenyl)hexan-1-amine: Similar structure but with a longer carbon chain.

    1-(2,4-Dimethylphenyl)propan-1-amine: Similar structure but with an even shorter carbon chain.

The uniqueness of 1-(2,4-Dimethylphenyl)pentan-1-amine lies in its specific carbon chain length, which influences its physical and chemical properties, as well as its interactions with other molecules.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)pentan-1-amine

InChI

InChI=1S/C13H21N/c1-4-5-6-13(14)12-8-7-10(2)9-11(12)3/h7-9,13H,4-6,14H2,1-3H3

InChI Key

NRYAWKHWJAFSAV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C=C(C=C1)C)C)N

Origin of Product

United States

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